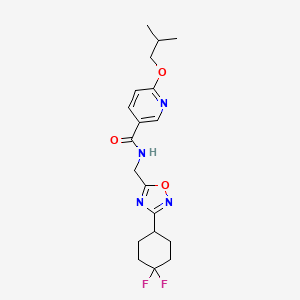

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-isobutoxynicotinamide

Description

Properties

IUPAC Name |

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(2-methylpropoxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24F2N4O3/c1-12(2)11-27-15-4-3-14(9-22-15)18(26)23-10-16-24-17(25-28-16)13-5-7-19(20,21)8-6-13/h3-4,9,12-13H,5-8,10-11H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRHQVSSJYPWHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=NC=C(C=C1)C(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24F2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-isobutoxynicotinamide involves multiple steps, starting from commercially available reagents. The synthetic route typically includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the difluorocyclohexyl group and the nicotinamide moiety. Reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity. Industrial production methods may scale up these reactions using continuous flow techniques and optimized reaction parameters to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-isobutoxynicotinamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the oxadiazole and nicotinamide moieties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-isobutoxynicotinamide

This compound is a complex organic compound with potential applications across various scientific disciplines. Its unique structure, featuring a difluorocyclohexyl group, an oxadiazole ring, and a nicotinamide moiety, makes it a subject of interest in chemistry, biology, medicine, and industry.

Chemical Properties and Reactions

Description this compound has the molecular formula C18H19F2N5O3 and a molecular weight of approximately 423.44 g/mol.

Synthesis The synthesis of this compound involves several steps, starting from commercially available reagents. A typical synthetic route includes:

- Formation of the oxadiazole ring through cyclization reactions. This is achieved through cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.

- Introduction of the difluorocyclohexyl group using difluorocyclohexyl halides to react with the oxadiazole intermediate.

- Amide bond formation to attach the isobutoxynicotinamide moiety using reagents like EDCI or DCC.

Reactions this compound can undergo oxidation, reduction, and electrophilic and nucleophilic substitution reactions. Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles.

Applications in Chemistry

This compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Applications in Biology

The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects. The oxadiazole ring and the difluorocyclohexyl group may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.

Applications in Medicine

Research is ongoing to explore its potential as a drug candidate for treating various diseases, given its ability to interact with specific biological targets. Compounds containing the 1,2,4-oxadiazole ring structure have demonstrated significant antimicrobial activities, exhibiting broad-spectrum efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Applications in Industry

It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-isobutoxynicotinamide involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

Isoxazole Derivatives (from ):

Compounds such as (E)-N-(3-fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide and its hydroxy-substituted analogue share similarities with the target compound in their use of nitrogen-oxygen heterocycles. However, the isoxazole ring in these derivatives differs from the 1,2,4-oxadiazole core in electronic properties and metabolic stability. The oxadiazole’s higher aromaticity and resistance to enzymatic degradation may confer superior pharmacokinetic profiles compared to isoxazoles .

Benzimidazole Analogues (from ):

The patent-published compound N-{2-tert-butyl-1-[(4,4-difluorocyclohexyl)methyl]-1H-benzimidazol-5-yl}ethanesulfonamide shares the 4,4-difluorocyclohexyl motif with the target molecule. However, its benzimidazole core differs significantly in polarity and hydrogen-bonding capacity compared to the oxadiazole-nicotinamide system. Benzimidazoles are often employed in proton pump inhibitors or kinase inhibitors, whereas oxadiazoles are more common in protease or receptor antagonists .

Functional Comparisons

Binding and Selectivity The target compound’s difluorocyclohexyl group may reduce nonspecific binding compared to highly lipophilic cannabinoids (e.g., CP-55,940 in ), which exhibit nonsaturable binding in fatty tissues.

The absence of a sulfonamide group in the target compound may necessitate alternative formulation strategies .

Research Findings and Gaps

- Evidence Limitations: No direct data on the target compound’s bioactivity or crystallography are provided. Structural comparisons are inferred from analogues in and .

- Hypothetical Applications : The compound’s design suggests utility in kinase or protease inhibition, but further experimental validation is required.

Biological Activity

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-isobutoxynicotinamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article will delve into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves several steps:

- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.

- Introduction of the Difluorocyclohexyl Group : This step uses difluorocyclohexyl halides to react with the oxadiazole intermediate.

- Amide Bond Formation : The final step involves coupling reactions to attach the isobutoxynicotinamide moiety using reagents like EDCI or DCC.

The molecular formula for this compound is with a molecular weight of approximately 423.44 g/mol.

Antimicrobial Properties

Compounds containing the 1,2,4-oxadiazole ring structure have demonstrated significant antimicrobial activities. Research indicates that derivatives of oxadiazoles exhibit broad-spectrum efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance:

- Antibacterial Activity : Studies have shown that certain oxadiazole derivatives can inhibit bacterial growth more effectively than standard antibiotics like nalidixic acid and ampicillin .

- Mechanism of Action : The proposed mechanism often involves inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication .

Anticancer Activity

Research has also highlighted the potential anticancer effects of oxadiazole derivatives:

- In Vitro Studies : Various studies have reported that oxadiazole derivatives induce apoptosis in cancer cell lines through pathways involving caspases and reactive oxygen species (ROS) generation .

- Case Study Example : A specific derivative was found to inhibit cell proliferation in breast cancer cell lines with an IC50 value significantly lower than that of conventional chemotherapeutics .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors that are critical for microbial growth or cancer cell proliferation.

- Modulation of Signaling Pathways : It could influence signaling pathways related to inflammation and cell survival, although further research is necessary to elucidate these pathways fully .

4. Research Findings and Case Studies

5. Conclusion

This compound represents a promising candidate in drug development due to its diverse biological activities, particularly in antimicrobial and anticancer applications. However, further studies are essential to clarify its mechanisms of action and optimize its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.